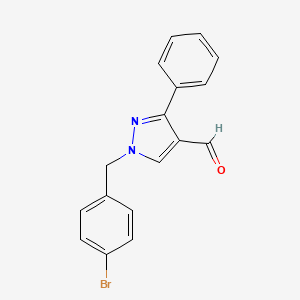

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Beschreibung

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromobenzyl group and a phenyl group

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYALQIJKANHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

Introduction of the bromobenzyl group: This step involves the reaction of the pyrazole derivative with 4-bromobenzyl bromide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Pyrazole derivatives, including those with bromophenyl and phenyl groups, can undergo a variety of chemical reactions:

-

Oxidation : The aldehyde group in these compounds can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

-

Reduction : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Substitution : The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds .

Common Reagents and Conditions

-

Oxidation : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in aqueous or organic solvents.

-

Reduction : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF).

-

Substitution : Palladium catalysts (Pd), boronic acids for Suzuki-Miyaura coupling in solvents like toluene or dimethylformamide (DMF).

Major Products Formed

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid derivatives |

| Reduction | NaBH₄, LiAlH₄ | Primary alcohol derivatives |

| Substitution | Pd catalyst, boronic acids | Substituted pyrazole derivatives |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. These compounds have shown selective anti-proliferative actions against various human cancer cell lines. For instance, substituted pyrazoles have been reported to inhibit cellular proliferation and exhibit promising activity as inhibitors in cancer therapy .

Antimicrobial and Antioxidant Activity

The compound has also been evaluated for its antimicrobial and antioxidant properties. Research indicates that pyrazole derivatives can act as effective inhibitors against microbial pathogens and possess significant antioxidant activity, making them candidates for pharmaceutical formulations aimed at combating infections and oxidative stress-related diseases .

Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized a series of pyrazole derivatives, including this compound, and tested their efficacy against cancer cell lines. The results demonstrated that these compounds exhibited notable cytotoxic effects, with IC50 values indicating their potency as potential anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various pyrazole derivatives. The study found that this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activities. Modifications to the phenyl and bromobenzyl moieties can significantly influence the compound's potency against specific targets. For instance, varying substituents on the phenyl ring has been shown to enhance anticancer activity while maintaining low toxicity profiles .

Wirkmechanismus

The mechanism by which 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound being synthesized from this intermediate.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-methanol: This compound has an alcohol group instead of an aldehyde group.

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-nitrile: This compound has a nitrile group instead of an aldehyde group.

Biologische Aktivität

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives, in general, have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this specific pyrazole derivative, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole core with a bromobenzyl group and a phenyl group, along with an aldehyde functional group. The presence of the bromine atom is expected to influence its biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 20 | 16 |

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The proposed mechanism involves the induction of apoptosis through the modulation of signaling pathways related to cell survival.

Case Study:

A recent study investigated the cytotoxic effects of this compound on MCF-7 cells. The compound was found to induce cell death in a dose-dependent manner, with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| SiHa | 30 |

| PC-3 | 35 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored, particularly in relation to COX-2 inhibition. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in target proteins, leading to inhibition of enzymatic activity.

- Receptor Modulation : The bromobenzyl and phenyl groups enhance binding affinity to various receptors involved in cancer progression and inflammation.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step organic reactions, such as:

- Vilsmeier–Haack reaction : Used to introduce the formyl group at the pyrazole C4 position via treatment with POCl₃ and DMF .

- Nucleophilic substitution : The 4-bromobenzyl group can be introduced through alkylation of the pyrazole nitrogen using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Condensation reactions : Intermediate pyrazole derivatives may undergo condensation with aldehydes or ketones to stabilize the carbaldehyde functionality . Key validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How is the structure of this compound characterized in academic research?

Structural elucidation employs:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., C=O bond length ~1.22 Å, Br-C bond ~1.89 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and ~185 ppm (carbonyl carbon) .

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 355.1 for C₁₇H₁₂BrN₂O) .

Q. What are the primary biological activities associated with this compound?

Studies highlight:

- Anticancer activity : Inhibition of kinase enzymes (IC₅₀ values in µM range) via binding to ATP pockets .

- Antimicrobial effects : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) .

- Anti-inflammatory action : Suppression of COX-2 expression in macrophage models (30–50% inhibition at 10 µM) . Methodological note: Use in vitro assays (MTT for cytotoxicity, agar diffusion for antimicrobial testing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise due to:

- Structural analogs : Slight variations (e.g., 4-fluorophenyl vs. 4-bromophenyl substituents) alter electronic effects and binding affinity .

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or bacterial strains influence IC₅₀/MIC values .

- Purity : Impurities >5% (e.g., unreacted intermediates) skew results; validate via HPLC and elemental analysis . Recommendation: Replicate studies under standardized protocols and cross-reference crystallographic data to confirm structural integrity .

Q. What computational methods are used to predict the reactivity of the carbaldehyde group?

Advanced approaches include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. How does crystallographic data inform the refinement of synthetic protocols?

- Torsion angles : Adjust reaction conditions if crystallography reveals steric strain (e.g., dihedral angle >30° between pyrazole and benzyl groups) .

- Packing interactions : Hydrogen bonding (e.g., C=O⋯H-N) guides solvent selection (polar aprotic solvents enhance yield) .

- SHELX refinement : Use Olex2 or WinGX for high-resolution data (R factor <0.05) to optimize molecular geometry .

Q. What strategies mitigate instability of the carbaldehyde group during storage?

- Storage : Protect from light and moisture (store at −20°C under argon) .

- Derivatization : Convert to oximes or hydrazones temporarily, then regenerate with acid hydrolysis .

- Stabilizers : Add 1% hydroquinone to prevent oxidation in solution .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing moieties at the benzyl or phenyl positions .

- Bioisosteric replacement : Replace the pyrazole ring with imidazole or triazole to assess binding selectivity .

- Pharmacophore mapping : Identify critical groups (e.g., carbaldehyde, bromobenzyl) using MOE or Schrödinger .

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of 4-bromobenzyl bromide) and use slow addition for exothermic steps .

- Low yield in Vilsmeier–Haack step : Pre-dry DMF over molecular sieves and maintain reaction temperature at 0–5°C .

- Purification challenges : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How do researchers validate target engagement in biological systems?

- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases by monitoring protein denaturation .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD ~1–10 µM) .

- Fluorescence quenching : Track interactions with DNA (e.g., ethidium bromide displacement assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.